(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
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Description
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O3S and its molecular weight is 282.783. The purity is usually 95%.
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Mechanism of Action
Target of Action
H-Met-Pro-OH, also known as H-Met-Pro-OH HCl or (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride, is a dipeptide containing methionine and proline . It has been identified as a substrate for aminopeptidase P (APP) and skin fibroblast prolidase . These enzymes play crucial roles in protein turnover and collagen metabolism, respectively.
Biochemical Analysis
Biochemical Properties
The (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride interacts with enzymes such as aminopeptidase P (APP) and skin fibroblast prolidase . These interactions play a crucial role in biochemical reactions involving this compound.
Cellular Effects
Given its role as a substrate for APP and skin fibroblast prolidase , it is likely to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes such as APP and skin fibroblast prolidase . These interactions may lead to changes in gene expression and enzyme activity.
Metabolic Pathways
Given its role as a substrate for APP and skin fibroblast prolidase , it is likely to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S.ClH/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15;/h7-8H,2-6,11H2,1H3,(H,14,15);1H/t7-,8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOVGTWJDBTCX-WSZWBAFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCC1C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.